molecular formula C7H10N4 B13518787 3-(1-ethyl-1H-1,2,4-triazol-5-yl)propanenitrile

3-(1-ethyl-1H-1,2,4-triazol-5-yl)propanenitrile

Cat. No.: B13518787
M. Wt: 150.18 g/mol
InChI Key: LOHQBWVJRYBNDF-UHFFFAOYSA-N
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Description

3-(1-ethyl-1H-1,2,4-triazol-5-yl)propanenitrile is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-ethyl-1H-1,2,4-triazol-5-yl)propanenitrile typically involves the formation of the triazole ring followed by the introduction of the nitrile group. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of ethyl hydrazinecarboxylate with acrylonitrile can yield the desired triazole derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

3-(1-ethyl-1H-1,2,4-triazol-5-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1-ethyl-1H-1,2,4-triazol-5-yl)propanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-ethyl-1H-1,2,4-triazol-5-yl)propanenitrile involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including diuretic and anticonvulsant activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-ethyl-1H-1,2,4-triazol-5-yl)propanenitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitrile group and ethyl substitution make it a versatile intermediate for further chemical modifications .

Properties

Molecular Formula

C7H10N4

Molecular Weight

150.18 g/mol

IUPAC Name

3-(2-ethyl-1,2,4-triazol-3-yl)propanenitrile

InChI

InChI=1S/C7H10N4/c1-2-11-7(4-3-5-8)9-6-10-11/h6H,2-4H2,1H3

InChI Key

LOHQBWVJRYBNDF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC=N1)CCC#N

Origin of Product

United States

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